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Compound Name: Taraxasteryl acetate

CAS No.: 6426-43-3

Cat. No.: B197923

Get Quote

A key study investigating the effects of Taraxasterol (TAX) on the androgen-independent

prostate cancer cell line DU145 provides the most detailed transcriptomic data to date.[1] The

findings from this study are summarized below.

Quantitative Transcriptomic Data
Following treatment of DU145 cells with Taraxasterol, RNA sequencing (RNA-Seq) was

performed to identify differentially expressed genes (DEGs). The analysis revealed a significant

alteration in the cellular transcriptome, pointing towards a potent biological activity of the

compound.[1]
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Category Number of Genes

Upregulated Genes 193

Downregulated Genes 383

Total DEGs 576

Table 1: Summary of differentially expressed

genes in DU145 cells treated with Taraxasterol.

[1]

Further analysis of the DEGs using KEGG pathway enrichment identified the PI3K/AKT

signaling pathway as the most significantly affected pathway.[1] Within this pathway, 16

differentially expressed genes were identified, with Fibroblast Growth Factor Receptor 2

(FGFR2) being the most significantly altered.[1]

Experimental Protocols
Cell Culture and Treatment: DU145 cells were cultured in appropriate media. For the

experiment, cells were treated with Taraxasterol at a concentration of 56 µM for 48 hours. A

control group of cells was treated with a vehicle (e.g., DMSO).[1]

RNA Sequencing (RNA-Seq): Total RNA was isolated from both the Taraxasterol-treated and

control DU145 cells using Trizol reagent. The quality and quantity of the extracted RNA were

assessed. High-throughput RNA sequencing was then conducted to define the gene

expression changes. Genes with a fold change (FC) ≥ 1 and a p-value < 0.05 were identified as

significant differentially expressed genes (DEGs).[1]

Data Analysis: The sequencing data was analyzed to identify DEGs between the control and

Taraxasterol-treated groups. KEGG (Kyoto Encyclopedia of Genes and Genomes) pathway

analysis was performed on the identified DEGs to determine the biological pathways that were

most significantly affected by the treatment.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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